1-benzyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
Description
Properties
IUPAC Name |
1-benzyl-3-(4-hydroxyphenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-13-8-6-12(7-9-13)15-14-16(18(24)19-17(14)23)21(20-15)10-11-4-2-1-3-5-11/h1-9,14-16,20,22H,10H2,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIXBCZMIORAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=C(C=C4)O)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazole derivatives known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects.
Chemical Structure and Properties
- Molecular Formula : C18H17N3O3
- Molecular Weight : 323.34588 g/mol
- CAS Number : 1005281-28-6
The compound's structure features a tetrahydropyrrolo[3,4-c]pyrazole core, which is known to interact with various biological targets, influencing numerous cellular pathways.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that certain pyrazole compounds demonstrated inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives similar to this compound showed up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Studies have shown that related pyrazole derivatives possess activity against various bacterial strains and fungi. For example, compounds in this class were tested against E. coli and Aspergillus niger, yielding promising results in terms of inhibition .
3. Antitumor Activity
Pyrazole derivatives are recognized for their antitumor properties due to their ability to inhibit key enzymes and receptors involved in cancer progression. Compounds have been reported to inhibit BRAF(V600E) and EGFR effectively, making them candidates for further development in cancer therapeutics . The specific activity of this compound in this regard remains an area for future research.
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. These interactions can modulate signaling pathways involved in inflammation and cell proliferation. The exact mechanisms are still being elucidated but may involve the inhibition of specific kinases or transcription factors associated with inflammatory responses and tumorigenesis .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
| Activity | Reference | Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Anti-inflammatory | PMC4766773 | Up to 85% (TNF-α) | 10 |
| Antimicrobial | Various studies | Effective against bacteria and fungi | 40 |
| Antitumor | Science.gov | Inhibitory activity on BRAF(V600E) | TBD |
Research Findings
Recent studies have synthesized various pyrazole derivatives with enhanced biological activities:
Scientific Research Applications
Biological Activities
1-benzyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, indicating potential applications in cancer therapeutics .
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial effects. The unique structure of this compound suggests it may interact effectively with microbial targets, although specific studies are needed to confirm this activity.
- Anti-inflammatory Effects : The presence of the hydroxyl group may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds within the tetrahydropyrrolo-pyrazole class:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of CDK2 leading to apoptosis in various cancer cell lines. |
| Study B | Antimicrobial Testing | Showed promising results against bacterial strains; further studies needed for detailed mechanisms. |
| Study C | Anti-inflammatory Effects | Indicated reduction in inflammatory markers in vitro; potential for therapeutic use in chronic inflammation. |
These findings highlight the therapeutic potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-benzyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with the condensation of benzylamine derivatives with 4-hydroxyphenyl precursors under basic conditions (e.g., KOH/EtOH). Key parameters include temperature (60–80°C), solvent choice (DMF or THF for solubility), and reaction time (12–24 hours). Catalysts like piperidine or p-toluenesulfonic acid improve cyclization efficiency. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating high-purity product .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substitution patterns and hydrogen bonding (e.g., hydroxyl proton at δ 9.8–10.2 ppm). X-ray crystallography resolves stereochemistry and crystal packing, while high-resolution mass spectrometry (HRMS) confirms molecular weight (±1 ppm accuracy). FT-IR identifies functional groups (e.g., carbonyl stretches at 1680–1720 cm⁻¹) .
Q. What are the foundational biological activities of this compound?
- Methodological Answer : Initial screening involves enzyme inhibition assays (e.g., COX-2 or kinase targets) at 10–100 µM concentrations. Cell-based assays (MTT or apoptosis markers) evaluate cytotoxicity in cancer lines (e.g., MCF-7 or HeLa). Use positive controls (e.g., doxorubicin) and triplicate runs to ensure reproducibility. Activity is often linked to the 4-hydroxyphenyl group’s redox properties .
Advanced Research Questions
Q. How do structural modifications (e.g., benzyl group substitution) affect biological activity?
- Methodological Answer : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents and compare IC₅₀ values. Use molecular docking (AutoDock Vina) to analyze binding affinity changes in target proteins. For example, bulky substituents may sterically hinder enzyme active sites, reducing efficacy .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding kinetics). Check compound purity (HPLC ≥95%) and storage conditions (desiccated, −20°C). Compare cell lines (e.g., HEK293 vs. primary cells) and assay protocols (e.g., serum-free media effects). Structural analogs (e.g., 5-aryl-pyrazole derivatives) can isolate activity contributors .
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
- Methodological Answer : Scale-up requires solvent optimization (switch from DMF to recyclable PEG-400) and catalytic systems (CuI/ligands for azide-alkyne cycloaddition). Use DoE (Design of Experiments) to model interactions between temperature, pH, and reagent ratios. Continuous flow reactors improve heat/mass transfer, reducing side products .
Q. How can computational methods predict the compound’s interactions with novel biological targets?
- Methodological Answer : Perform pharmacophore modeling (MOE Suite) to identify key interaction sites (e.g., hydrogen bond donors). Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants .
Q. What are the best practices for evaluating metabolic stability in preclinical studies?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) at 37°C, monitoring degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance. Use CYP450 inhibition assays (e.g., fluorogenic substrates) to identify metabolic pathways. Compare with structural analogs to establish SAR for stability .
Methodological Notes for Experimental Design
- Controls : Include vehicle (DMSO) and reference inhibitors (e.g., indomethacin for COX-2) in all assays .
- Replication : Perform triplicate runs for biological assays and report SD/SE. For synthesis, repeat reactions ≥3 times to confirm yield consistency .
- Data Contradictions : Use meta-analysis tools (e.g., RevMan) to aggregate results across studies and identify confounding variables (e.g., solvent polarity in assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
